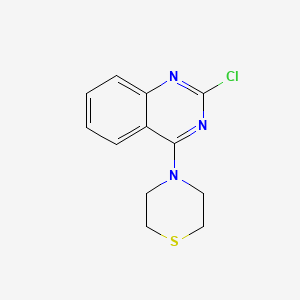
4-(2-Chloroquinazolin-4-yl)thiomorpholine
説明
“4-(2-Chloroquinazolin-4-yl)thiomorpholine” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline is a fused six-member aromatic ring (a benzene ring and a pyrimidine ring are fused) and is a fused bicyclic compound . This compound has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of “4-(2-Chloroquinazolin-4-yl)thiomorpholine” involves several steps . The process begins with the cyclisation reaction of Anthranilic acid with urea to get 2,4 dihydroxy quinazoline intermediate, which is further treated with POCl3 to get 2,4 dichloro quinazoline . This compound is then treated with Thiomorpholine for 3 hours to get the desired compound .Molecular Structure Analysis
The molecular formula of “4-(2-Chloroquinazolin-4-yl)thiomorpholine” is C12H12ClN3S . The molecular weight of the compound is 265.76 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Chloroquinazolin-4-yl)thiomorpholine” include cyclisation, treatment with POCl3, and reaction with Thiomorpholine . The compound can also react with aqueous ammonia and different boronic acids under Chan-Lam coupling reaction conditions to produce novel quinazoline derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chloroquinazolin-4-yl)thiomorpholine” are not fully detailed in the available resources. The molecular weight of the compound is 265.76 .科学的研究の応用
Antimicrobial Activities
4-(2-Chloroquinazolin-4-yl)thiomorpholine and its derivatives have been studied for their antimicrobial properties. For instance, derivatives like thiomorpholine have shown significant antimicrobial activity. These compounds have been synthesized to increase their intracellular concentration and decrease microbial resistance, demonstrating their potential in addressing microbial infections (Kardile & Kalyane, 2010).
Synthesis and Chemical Properties
The reactivity and synthesis of 4-(2-Chloroquinazolin-4-yl)thiomorpholine derivatives are a significant area of research. The synthesis involves various chemical reactions, providing insights into the compound's physical and chemical properties. For example, the synthesis of novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines showed potent antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2019).
Applications in Organic Chemistry
The compound and its derivatives are used in various organic chemistry applications. For instance, the behavior of 2-ethoxy-4-chloroquinazoline towards different nitrogen nucleophiles has been studied, leading to the synthesis of novel quinazoline derivatives (El-Hashash et al., 2011).
Pharmaceutical Applications
In the pharmaceutical field, derivatives of 4-(2-Chloroquinazolin-4-yl)thiomorpholine have been synthesized and evaluated for their pharmacological activities. For example, the synthesis of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, including a thiomorpholine derivative, showed significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice (Tatsuoka et al., 1992).
Electrochemical Properties
The electrochemical properties of 4-(2-Chloroquinazolin-4-yl)thiomorpholine derivatives have also been a subject of study. For instance, the corrosion inhibition effect of certain Schiff's bases derived from chloroquinolines on mild steel in hydrochloric acid has been investigated, showing promising results in corrosion prevention (Prabhu et al., 2008).
作用機序
Target of Action
Quinazoline derivatives, to which this compound belongs, are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-viral, anti-cytotoxic, anti-spasm, anti-tuberculosis, anti-oxidant, anti-malarial, anti-hypertensive, anti-obesity, anti-psychotic, and anti-diabetic effects . The specific targets can vary depending on the functional groups attached to the quinazoline core.
Mode of Action
Quinazoline derivatives are known to interact with various enzymes and receptors in the body, leading to a wide range of biological effects .
Result of Action
Quinazoline derivatives are known for their wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
4-(2-chloroquinazolin-4-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c13-12-14-10-4-2-1-3-9(10)11(15-12)16-5-7-17-8-6-16/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRBQYSECDSRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



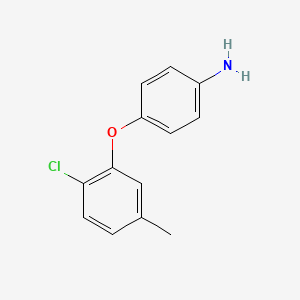
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)

![3-Methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3022024.png)
![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)

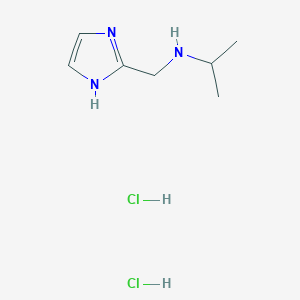
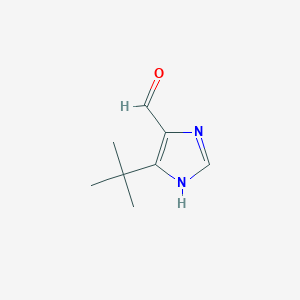


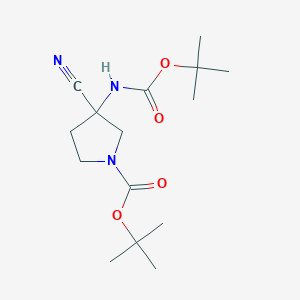
![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3022039.png)
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)
